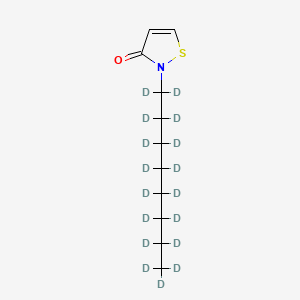

Octhilinone-d17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h8,10H,2-7,9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMIIZHYYWMHDT-SPDJNGSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=O)C=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to a Proposed Synthesis Pathway of Deuterated Octhilinone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines a proposed synthesis pathway for deuterated Octhilinone. This pathway is a scientifically informed projection based on established synthesis routes for non-deuterated Octhilinone and known methods for the preparation of deuterated precursors. The experimental protocols and quantitative data are illustrative and require experimental validation.

Introduction

Octhilinone, 2-octyl-2H-isothiazol-3-one, is a widely utilized biocide with potent antifungal and antibacterial properties. Isotopic labeling, particularly with deuterium, is a critical tool in pharmaceutical and metabolic research to trace the fate of molecules, understand reaction mechanisms, and potentially enhance pharmacokinetic profiles. This guide provides a detailed, proposed synthesis pathway for deuterated Octhilinone, focusing on the incorporation of a deuterated octyl chain. The proposed route leverages the synthesis of deuterated n-octylamine as a key precursor, which is then integrated into an established synthesis of the isothiazolinone ring structure.

Overview of the Proposed Synthesis Strategy

The proposed synthesis of deuterated Octhilinone is a multi-step process that begins with the preparation of a deuterated precursor, specifically deuterated n-octylamine. This isotopically labeled starting material is then utilized in a known synthetic route to construct the final deuterated Octhilinone molecule.

The general, non-deuterated synthesis of Octhilinone often commences with the reaction of octylamine with a sulfur-containing reagent to form an N-octyl-substituted intermediate, which is subsequently cyclized to create the isothiazolinone ring.[1][2] This guide adapts this established methodology by substituting standard octylamine with its deuterated counterpart.

Experimental Protocols

Synthesis of Deuterated n-Octylamine (Precursor)

A plausible method for the synthesis of deuterated n-octylamine involves the reduction of a corresponding deuterated amide.[3]

Reaction:

Deuterated n-octanamide is reduced using a strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to yield deuterated n-octylamine.

Materials:

-

Deuterated n-octanamide

-

Lithium Aluminum Hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Cold water

Procedure:

-

Deuterated n-octanamide is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

A solution of Lithium Aluminum Hydride (1.0 M in THF) is slowly added dropwise to the stirred solution of deuterated n-octanamide.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reduction.

-

After completion, the reaction is cooled in an ice bath, and cold water is cautiously added to quench the excess LiAlH₄.

-

The resulting mixture is extracted multiple times with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield deuterated n-octylamine.[3]

Proposed Synthesis of Deuterated Octhilinone

This proposed pathway adapts a known synthesis of Octhilinone by utilizing the deuterated n-octylamine prepared in the previous step. The synthesis proceeds through the formation of an N-octyl-3-mercaptopropionamide intermediate, followed by cyclization.[2]

Step 1: Synthesis of N-(deuterated-octyl)-3-mercaptopropionamide

Reaction:

3-Mercaptopropionic acid methyl ester reacts with deuterated n-octylamine to form N-(deuterated-octyl)-3-mercaptopropionamide.

Materials:

-

3-Mercaptopropionic acid methyl ester

-

Deuterated n-octylamine

-

Methanol

-

Sodium methoxide solution

Procedure:

-

Deuterated n-octylamine is dissolved in methanol.

-

A catalytic amount of sodium methoxide solution is added to the mixture.

-

3-Mercaptopropionic acid methyl ester is added dropwise to the stirred solution.

-

The reaction is stirred at room temperature for an extended period (e.g., 24-48 hours) to drive the amidation reaction to completion.

-

The solvent is removed under reduced pressure, and the crude product is purified, for instance, by column chromatography, to yield pure N-(deuterated-octyl)-3-mercaptopropionamide.

Step 2: Cyclization to form Deuterated Octhilinone

Reaction:

N-(deuterated-octyl)-3-mercaptopropionamide is cyclized using a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas, to form deuterated Octhilinone.[1][2]

Materials:

-

N-(deuterated-octyl)-3-mercaptopropionamide

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine gas

-

An inert solvent (e.g., Dichloromethane, Ethyl acetate)

-

A weak base (e.g., Sodium bicarbonate solution)

Procedure:

-

N-(deuterated-octyl)-3-mercaptopropionamide is dissolved in an anhydrous, inert solvent like dichloromethane.

-

The solution is cooled to a low temperature (e.g., 0-5 °C).

-

A solution of sulfuryl chloride in the same solvent is added dropwise while maintaining the low temperature.

-

The reaction mixture is stirred at this temperature for a few hours and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of a weak base, such as a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting crude deuterated Octhilinone is purified by a suitable method, such as vacuum distillation or column chromatography.[2][4]

Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed synthesis of deuterated Octhilinone. These values are illustrative and would need to be confirmed by experimental work.

Table 1: Reaction Parameters for the Synthesis of Deuterated n-Octylamine

| Parameter | Value |

| Starting Material | Deuterated n-octanamide |

| Reducing Agent | Lithium Aluminum Hydride |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux (approx. 66 °C) |

| Reaction Time | 4 hours |

| Illustrative Yield | ~90% |

Table 2: Proposed Reaction Parameters for the Synthesis of Deuterated Octhilinone

| Step | Parameter | Value |

| 1. Amidation | Starting Materials | 3-Mercaptopropionic acid methyl ester, Deuterated n-octylamine |

| Solvent | Methanol | |

| Catalyst | Sodium methoxide | |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 24-48 hours | |

| Illustrative Yield | ~85% | |

| 2. Cyclization | Starting Material | N-(deuterated-octyl)-3-mercaptopropionamide |

| Reagent | Sulfuryl chloride | |

| Solvent | Dichloromethane | |

| Reaction Temperature | 0 °C to Room Temperature | |

| Reaction Time | 4-6 hours | |

| Illustrative Yield | ~75% |

Table 3: Illustrative Analytical Data for Deuterated Octhilinone

| Analysis | Expected Result |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of deuterated Octhilinone |

| ¹H NMR | Absence or significant reduction of signals corresponding to the protons on the octyl chain |

| ¹³C NMR | Signals consistent with the carbon skeleton of Octhilinone |

| Purity (by HPLC) | >95% |

Visualization of the Synthesis Pathway

The following diagrams illustrate the proposed synthesis workflow.

Caption: Proposed workflow for the synthesis of deuterated Octhilinone.

Caption: Simplified reaction scheme for the proposed synthesis.

References

An In-depth Technical Guide to the Biocidal Mechanism of Action of Octhilinone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octhilinone (2-n-octyl-4-isothiazolin-3-one, OIT) is a broad-spectrum biocide belonging to the isothiazolinone class of compounds.[1][2] It is widely utilized as a preservative and fungicide in various industrial and commercial products, including paints, adhesives, leather, and textiles.[1][3] Its efficacy stems from a multi-faceted mechanism of action that rapidly inhibits microbial growth and metabolism, leading to irreversible cellular damage and death. This guide provides a detailed technical overview of the core mechanisms, cellular targets, and key experimental protocols used to elucidate the biocidal action of octhilinone.

Core Mechanism of Action: Thiol Reactivity

The primary molecular mechanism underlying the biocidal activity of octhilinone and other isothiazolinones is the chemical modification of thiol groups.[3][4] The electrophilic sulfur atom in the isothiazolinone ring has a strong reactivity towards nucleophilic sulfhydryl (-SH) groups found in the cysteine residues of proteins and in the antioxidant molecule glutathione (GSH).[3][5]

This interaction proceeds via a two-step process:

-

Rapid Inhibition: An initial, rapid reaction with accessible surface thiols on critical enzymes disrupts key metabolic pathways.[5][6] This leads to an immediate cessation of growth, respiration, and energy production within minutes of exposure.[5][6]

-

Irreversible Damage: This is followed by a more extensive and irreversible inactivation of a broader range of proteins and the depletion of the cell's primary antioxidant defenses. This culminates in widespread cellular damage and, ultimately, cell death over a period of hours.[5][6]

The lipophilic n-octyl side chain of the octhilinone molecule facilitates its passage across the cell membrane, allowing it to reach its intracellular targets.

References

- 1. Octhilinone OIT 2-n-Octyl-4-isothiazolin-3-one CAS 26530-20-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood-Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood–Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The mechanism of action of isothiazolone biocides (Journal Article) | ETDEWEB [osti.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Octhilinone-d17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Octhilinone-d17, a deuterated analog of the biocide Octhilinone. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Introduction to this compound

This compound is the isotopically labeled version of Octhilinone, a broad-spectrum fungicide and antibacterial agent.[1][2] Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their isotope.[3][4] In the case of this compound, seventeen hydrogen atoms have been replaced with deuterium. This labeling is a powerful tool in various scientific disciplines, including chemistry, biochemistry, and environmental science, for tracing molecules and elucidating metabolic pathways and reaction mechanisms.[3][] Stable isotope-labeled compounds like this compound are particularly useful as internal standards in quantitative analysis by mass spectrometry.[][6]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)isothiazol-3-one | [7][8] |

| CAS Number | 1185109-79-8 | [7][8][9][10] |

| Molecular Formula | C₁₁D₁₇H₂NOS | [7][8][9][10] |

| Molecular Weight | 230.44 g/mol | [7][8][9][10] |

| Accurate Mass | 230.2254 u | [7][8][11] |

| Purity | >95% (as determined by HPLC) | [7][8] |

| Appearance | Neat (often supplied as a solution in a solvent like methanol) | [7][8][11] |

| Storage Temperature | +4°C | [7][8] |

| Unlabelled CAS | 26530-20-1 | [7][8] |

Experimental Protocols

General Workflow for Purity Analysis by HPLC

The following diagram illustrates a general workflow for determining the purity of this compound using HPLC.

General Workflow for Identification by GC-MS

The following diagram outlines a typical workflow for the identification and quantification of this compound using GC-MS, often employed for the unlabelled compound.[12]

References

- 1. Octhilinone (Ref: RH 893) [sitem.herts.ac.uk]

- 2. OCTYLISOTHIAZOLINONE - Ataman Kimya [atamanchemicals.com]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 6. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 7. This compound | CAS 1185109-79-8 | LGC Standards [lgcstandards.com]

- 8. This compound | CAS 1185109-79-8 | LGC Standards [lgcstandards.com]

- 9. tlcstandards.com [tlcstandards.com]

- 10. scbt.com [scbt.com]

- 11. This compound (1.0 mg/mL in Methanol) | LGC Standards [lgcstandards.com]

- 12. 2-n-Octyl-4-isothiazolin-3-one | C11H19NOS | CID 33528 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Octhilinone-d17 Standard for Researchers and Drug Development Professionals

An essential resource for the accurate quantification of Octhilinone, this guide provides a comprehensive overview of the commercially available Octhilinone-d17 standard, its applications, and detailed analytical methodologies.

This technical guide is designed for researchers, scientists, and drug development professionals who require a reliable internal standard for the quantitative analysis of Octhilinone. This compound, a deuterated analog of the biocide Octhilinone, serves as an ideal internal standard for mass spectrometry-based methods, ensuring higher accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound standard for research and analytical purposes. The table below summarizes the key quantitative data available from prominent commercial sources. Researchers are advised to consult the suppliers' websites and Certificates of Analysis for the most current and lot-specific information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Format |

| LGC Standards | 1185109-79-8 | C₁₁H₂D₁₇NOS | 230.44 | >95% (HPLC)[1] | Neat[1], 1.0 mg/mL in Methanol[2][3] |

| Santa Cruz Biotechnology | 1185109-79-8 | C₁₁H₂D₁₇NOS | 230.44 | Information not readily available, refer to Certificate of Analysis for lot-specific data[4] | Solid (assumed) |

| TLC Pharmaceutical Standards | 1185109-79-8 | C₁₁H₂D₁₇NOS | 230.44 | Information not readily available, refer to Certificate of Analysis[5] | Solid (assumed) |

| Pharmaffiliates | 1185109-79-8 | C₁₁H₂D₁₇NOS | 230.44 | Information not readily available, refer to Certificate of Analysis[6] | Light Yellow Oil[6] |

| MedChemExpress | 1185109-79-8 | C₁₁H₂D₁₇NOS | 230.44 | Information not readily available, refer to Certificate of Analysis[7] | Solid (assumed) |

Note on Isotopic Enrichment: While the suppliers confirm the deuterated nature of the standard, specific quantitative values for isotopic enrichment are not consistently provided in publicly available documentation. It is crucial to obtain the Certificate of Analysis for lot-specific isotopic purity data, which is a critical parameter for accurate quantitative analysis.[8]

The Role of Deuterated Standards in Quantitative Analysis

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry.[9][10] They are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The use of a deuterated internal standard provides several advantages:

-

Correction for Matrix Effects: Complex sample matrices can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate correction.

-

Compensation for Sample Loss: Any loss of sample during extraction, cleanup, and injection will affect both the analyte and the internal standard equally, thus preserving the accuracy of the final calculated concentration.

-

Improved Precision and Accuracy: By accounting for variations in instrument performance and sample handling, deuterated internal standards significantly improve the overall precision and reproducibility of the analytical method.[9]

Experimental Protocol: A Representative LC-MS/MS Method for Isothiazolinone Analysis

While a specific, detailed experimental protocol for the use of this compound was not found in the available literature, the following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of isothiazolinones in aqueous samples. This protocol can be adapted and optimized for the specific analysis of Octhilinone using this compound as an internal standard.

1. Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Octhilinone and this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Octhilinone stock solution to create a calibration curve covering the expected concentration range in the samples.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the initial mobile phase.

-

Sample Preparation: For aqueous samples, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering matrix components. A common procedure involves:

-

Acidify the water sample (e.g., with formic acid).

-

Add a known amount of the this compound internal standard solution.

-

Pass the sample through a conditioned SPE cartridge (e.g., C18).

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

-

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of isothiazolinones (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for isothiazolinones.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Octhilinone and this compound need to be determined by infusing the individual standards into the mass spectrometer.

-

Example MRM transitions (to be optimized):

-

Octhilinone: [M+H]⁺ → fragment ion 1, [M+H]⁺ → fragment ion 2

-

This compound: [M+H]⁺ → fragment ion 1, [M+H]⁺ → fragment ion 2

-

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

-

3. Data Analysis and Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of Octhilinone to the peak area of this compound against the concentration of the Octhilinone standards.

-

Determine the concentration of Octhilinone in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in utilizing a deuterated internal standard for quantitative analysis.

Caption: Experimental workflow for quantitative analysis using an internal standard.

Caption: Logical flow of analysis in a triple quadrupole mass spectrometer.

References

- 1. This compound | CAS 1185109-79-8 | LGC Standards [lgcstandards.com]

- 2. This compound (1.0 mg/mL in Methanol) | LGC Standards [lgcstandards.com]

- 3. This compound (1.0 mg/mL in Methanol) | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. tlcstandards.com [tlcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Home - Cerilliant [cerilliant.com]

- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Properties and Data of CAS Number 1185109-79-8 (Octhilinone-d17) and its Non-Deuterated Analogue, Octhilinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties and data associated with CAS number 1185109-79-8, identified as Octhilinone-d17. As a deuterated isotopologue of Octhilinone (CAS 26530-20-1), its primary application is as an internal standard for analytical and pharmacokinetic studies of the parent compound.[1][2] This guide will focus on the well-documented properties and biological activities of Octhilinone, as the physicochemical and biological characteristics of this compound are intrinsically linked to its non-deuterated form.

Octhilinone is a broad-spectrum biocide belonging to the isothiazolinone class of compounds.[3] It is widely utilized as a fungicide and antibacterial agent in various industrial and commercial applications, including paints, coatings, metalworking fluids, and wood preservation.[4][5] Its efficacy stems from its ability to disrupt essential cellular processes in microorganisms.[1][6]

Chemical and Physical Properties

The fundamental properties of this compound and Octhilinone are summarized below. The data for Octhilinone is more extensive due to its widespread use.

| Property | This compound | Octhilinone |

| CAS Number | 1185109-79-8 | 26530-20-1 |

| Molecular Formula | C₁₁H₂D₁₇NOS | C₁₁H₁₉NOS |

| Molecular Weight | 230.44 g/mol | 213.34 g/mol [2] |

| IUPAC Name | 2-(octyl-d17)-1,2-thiazol-3(2H)-one | 2-octyl-1,2-thiazol-3(2H)-one[3] |

| Synonyms | 2-Octyl-4-isothiazolin-3-one-d17 | 2-Octyl-3(2H)-isothiazolone, OIT[7] |

| Appearance | - | Light yellow to amber transparent liquid[1] |

| Boiling Point | - | 120 °C[1] |

| Density | - | 1.04 g/cm³[1] |

| Solubility | - | Soluble in organic solvents, slightly soluble in water[1] |

| Log Kow | - | 3.42[2] |

Synthesis

The industrial synthesis of Octhilinone typically involves a multi-step process. A common method begins with the reaction of acrylic acid to produce 3-mercaptopropionic acid. This is followed by the formation of 3-mercaptopropanamides. The final step is the ring-closure of the thiol-amide through chlorination or oxidation to form the isothiazolinone structure.[6] Another described method involves the reaction of dithio-N-n-dioctylpropionamide with sulfuryl chloride.[2] A patented process outlines the synthesis starting from the reaction of methyl acrylate and sodium sulfhydrate to form 3-mercapto-propionate, which then reacts with n-octyl amine. The resulting N-n-octyl-3-sulfydryl propionic acid amide is reacted with chlorine to yield the final product.[8]

Biological Activity and Mechanism of Action

Octhilinone's primary biological activity is its potent antimicrobial effect against a broad spectrum of fungi, yeasts, and gram-positive bacteria, with limited activity against gram-negative bacteria.[1] Its mechanism of action is multifaceted and involves the rapid inhibition of microbial growth leading to cell death.[1]

The key mechanisms include:

-

Enzyme Inhibition: Isothiazolinones, including Octhilinone, are known to target and inhibit enzymes, particularly those with thiol groups at their active sites, through the formation of mixed disulfides. This disrupts critical metabolic pathways.[6]

-

Disruption of Central Metabolic Pathways: Octhilinone has been shown to inhibit several specific enzymes, including dehydrogenases, which are crucial for central metabolic functions.[1]

-

Inhibition of Nucleic Acid Synthesis: It also interferes with the synthesis of DNA and RNA, further contributing to its biocidal effect.[3]

A significant area of research has focused on the toxicological effects of Octhilinone on mammalian cells. Studies have shown that it can induce blood-brain barrier (BBB) dysfunction.[7][9] This is attributed to cellular thiol modification and mitochondrial damage.[7]

Signaling Pathway: Octhilinone-Induced Blood-Brain Barrier Dysfunction

Research has elucidated a signaling pathway by which Octhilinone induces dysfunction in brain endothelial cells, the primary component of the blood-brain barrier. The pathway involves oxidative stress, mitochondrial damage, and ultimately, apoptosis.[7][10]

Caption: Octhilinone-induced signaling cascade leading to BBB dysfunction.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Octhilinone-induced blood-brain barrier dysfunction.[9]

6.1. Cell Culture

Mouse brain endothelial cells (bEnd.3 cell line) were used as an in vitro model of the blood-brain barrier. The cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. The cells were cultured in a humidified incubator at 37°C with 5% CO₂.[9]

6.2. Cell Viability and Cytotoxicity Assays

-

MTT Assay: To assess metabolic capacity, cells were treated with 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm.[9]

-

LDH Release Assay: To measure plasma membrane integrity, the release of lactate dehydrogenase (LDH) into the cell culture medium was quantified using a commercially available cytotoxicity detection kit. The absorbance was measured at 490 nm.[9]

6.3. Apoptosis Assay

Caspase-3 activity was measured to quantify apoptosis. Cells were treated with Octhilinone, and the activity of caspase-3 in cell lysates was determined using a colorimetric assay kit that measures the cleavage of a specific substrate.[9]

6.4. Measurement of Blood-Brain Barrier Function

-

Trans-Endothelial Electrical Resistance (TEER): bEnd.3 cells were grown on Transwell inserts. The electrical resistance across the cell monolayer was measured using an EVOM2 epithelial voltohmmeter. A decrease in TEER indicates an increase in the permeability of the barrier.[9]

-

FITC-Dextran Permeability Assay: Fluorescein isothiocyanate (FITC)-dextran was added to the upper chamber of the Transwell inserts. The amount of FITC-dextran that permeated to the lower chamber over time was measured using a fluorescence spectrophotometer. An increase in fluorescence in the lower chamber signifies increased permeability.[9]

6.5. Mitochondrial Function Analysis

Mitochondrial respiration was assessed using a Seahorse XF Analyzer. The oxygen consumption rate (OCR) was measured in real-time under basal conditions and after the sequential injection of oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I and III inhibitors).[9]

6.6. Cytosol/Mitochondria Fractionation

Cells were lysed, and the lysates were subjected to differential centrifugation to separate the cytosolic and mitochondrial fractions. The initial centrifugation at a lower speed pellets the nuclei and unbroken cells. The subsequent high-speed centrifugation of the supernatant pellets the mitochondria.[9]

6.7. Transmission Electron Microscopy (TEM)

Cells were fixed, dehydrated, and embedded in resin. Ultrathin sections were then cut and stained with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast. The sections were examined using a transmission electron microscope to visualize the morphology of mitochondria and other cellular structures.[9]

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Caption: Workflow for assessing blood-brain barrier function.

References

- 1. ataman-chemicals.com [ataman-chemicals.com]

- 2. 2-n-Octyl-4-isothiazolin-3-one | C11H19NOS | CID 33528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Octhilinone (Ref: RH 893) [sitem.herts.ac.uk]

- 4. Buy Octhilinone | 26530-20-1 [smolecule.com]

- 5. OCTYLISOTHIAZOLINONE - Ataman Kimya [atamanchemicals.com]

- 6. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 7. A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood–Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN1907976A - Process for preparing 2-octyl-2H-isothiazol-3-one - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood-Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Labeling Purity of Octhilinone-d17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to determine the isotopic labeling purity of Octhilinone-d17. Ensuring high isotopic enrichment is critical for the use of deuterated compounds as internal standards in quantitative analyses, in metabolic studies, and to enhance the pharmacokinetic profiles of therapeutic agents. This document outlines the analytical techniques, presents hypothetical data for illustrative purposes, and details the experimental protocols for assessing the isotopic purity of this compound.

Data Presentation: Isotopic Purity of this compound

The isotopic purity of a synthesized batch of this compound can be determined through a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The following tables summarize hypothetical quantitative data obtained from such analyses.

Table 1: Isotopic Distribution of this compound Determined by HRMS

| Isotopologue | Relative Abundance (%) |

| d17 | 98.5 |

| d16 | 1.2 |

| d15 | 0.2 |

| d14 | <0.1 |

| Unlabeled (d0) | <0.1 |

Table 2: Chemical Purity of this compound Determined by LC-UV/MS

| Parameter | Result |

| Chemical Purity (by HPLC-UV at 280 nm) | >99.5% |

| Major Impurity | Not Detected |

| Residual Solvents | <0.1% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of deuterated compounds and isothiazolinones.[1][3][4][5]

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

Objective: To determine the isotopic distribution and confirm the mass of this compound.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled with a liquid chromatography system (LC-HRMS).

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol. Further dilute the stock solution to a final concentration of 1 µg/mL.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to elute Octhilinone, for example, starting at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: m/z 100-500.

-

Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.

-

Data Analysis: Extract the ion chromatograms for the expected m/z of the protonated molecule [M+H]+ of this compound and its lower deuterated isotopologues. Calculate the relative abundance of each isotopologue from the integrated peak areas in the mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Deuteration Site Confirmation

Objective: To confirm the positions of deuterium labeling and the overall structural integrity of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetonitrile-d3).

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.

-

-

²H NMR Spectroscopy:

-

Acquire a deuterium NMR spectrum to directly observe the signals from the deuterium atoms. This provides direct evidence of the deuterium incorporation and can be used for quantification.[6]

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon NMR spectrum. The signals of carbons attached to deuterium will show characteristic splitting patterns (due to C-D coupling) and potentially a slight upfield shift, further confirming the labeling sites.

-

Visualizations

The following diagrams illustrate the experimental workflow for determining the isotopic labeling purity of this compound.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of methylisothiazolinone and methylchloroisothiazolinone in cosmetic products by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothiazolinones in cleaning products: Analysis with liquid chromatography tandem mass spectrometry of samples from sensitized patients and market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of isothiazolinone compounds

An In-depth Technical Guide on the Biological Activity of Isothiazolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of isothiazolinone compounds, a class of heterocyclic organic molecules widely utilized for their potent antimicrobial properties. This document details their mechanism of action, summarizes quantitative activity data, outlines key experimental protocols, and explores the cellular pathways they influence.

Core Mechanism of Antimicrobial Action

The fundamental antimicrobial efficacy of isothiazolinones stems from their ability to function as electrophilic agents. The core activity involves a two-step mechanism that begins with the rapid inhibition of microbial growth and metabolism, followed by irreversible cellular damage leading to cell death.[1]

The primary molecular target is the thiol (-SH) groups present in the cysteine residues of essential enzymes and proteins.[2][3] The electron-deficient sulfur atom in the isothiazolinone ring readily reacts with these nucleophilic thiol groups, leading to the formation of mixed disulfides.[2][4] This covalent modification alters the protein's three-dimensional structure, resulting in the inactivation of critical enzymes involved in respiration, energy generation (ATP synthesis), and metabolism, ultimately causing cell death.[1][3][5]

Caption: General mechanism of isothiazolinone antimicrobial activity.

Quantitative Antimicrobial Activity

The biocidal activity of isothiazolinone derivatives varies based on their specific chemical structure. The presence of certain functional groups, such as chlorine, can significantly enhance potency.[4] The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several common isothiazolinones against representative microorganisms.

| Compound | Organism | MIC (µg/mL) | Reference |

| Methylisothiazolinone (MI) | Escherichia coli | 41 | [4] |

| Schizosaccharomyces pombe | 245 | [4] | |

| Chloromethylisothiazolinone (MCI) | Escherichia coli | 0.5 | [4] |

| Schizosaccharomyces pombe | 2.6 | [4] | |

| Benzisothiazolinone (BIT) | Escherichia coli | >40 | [4] |

| Schizosaccharomyces pombe | 12 | [4] |

Cytotoxicity and Cellular Effects

Beyond their antimicrobial properties, isothiazolinones exhibit cytotoxic effects on mammalian cells, which are being actively investigated. These effects are linked to the induction of oxidative stress, apoptosis (programmed cell death), and inflammatory responses.[4][6]

Induction of Oxidative Stress and Apoptosis

Studies on human cells, such as keratinocytes and liver cells, have shown that isothiazolinones can induce apoptosis. A mixture of Chloromethylisothiazolinone (CMI) and Methylisothiazolinone (MI) was found to induce apoptosis at lower concentrations and necrosis at higher concentrations in normal human keratinocytes.[7] The apoptotic cascade is initiated by the generation of Reactive Oxygen Species (ROS), an early and critical event.[7] This is followed by the increased expression of the Fas death receptor, triggering the extrinsic apoptosis pathway through the activation of caspase-8. Concurrently, mitochondrial transmembrane potential is altered, leading to the activation of the intrinsic pathway via caspase-9. Both pathways converge on the activation of the executioner caspase-3, culminating in apoptosis.[7]

Caption: Apoptosis signaling pathway induced by isothiazolinones.

Quantitative Cytotoxicity Data

The cytotoxic potential of isothiazolinones has been quantified in various cell models. The following table presents half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from studies on human liver cells (HepG2) and other biological systems.

| Compound | Assay / Cell Model | Endpoint | Value (µM) | Reference |

| Methylisothiazolinone (MI) | Glutathione Reductase Inhibition | IC50 | >1000 | [4] |

| HepG2 Cells | EC50 | 1100 | [4] | |

| Chloromethylisothiazolinone (MCI) | Glutathione Reductase Inhibition | IC50 | 0.4 | [4] |

| HepG2 Cells | EC50 | 2.5 | [4] | |

| Octylisothiazolinone (OIT) | HepG2 Cells | EC50 | 12 | [4] |

| Dichlorooctylisothiazolinone (DCOIT) | Glutathione Reductase Inhibition | IC50 | 1.1 | [4] |

| HepG2 Cells | EC50 | 8.0 | [4] |

Skin Sensitization Potential

A significant aspect of isothiazolinone biological activity is their potential to act as skin sensitizers, causing allergic contact dermatitis.[4][8] Their ability to react with proteins is the molecular initiating event.[8] Modern assessment of skin sensitization relies on a combination of non-animal testing methods known as Defined Approaches (DAs), which integrate data from in chemico, in vitro, and in silico sources.[9][10]

Caption: Workflow for assessing skin sensitization using defined approaches.

Key Experimental Protocols

Protocol: Direct Peptide Reactivity Assay (DPRA)

This in chemico assay quantifies the reactivity of a substance with synthetic peptides containing cysteine and lysine, mimicking the reaction with skin proteins.[9]

-

Objective: To measure the depletion of peptides following incubation with the test chemical.

-

Methodology (based on OECD TG 442C):

-

Prepare a solution of the test isothiazolinone compound (e.g., 100 mM in a suitable solvent like acetonitrile).[9]

-

Prepare separate solutions of a cysteine-containing peptide (e.g., Ac-RFAACAA-COOH) and a lysine-containing peptide (e.g., Ac-RFAAKAA-COOH).

-

Incubate the test chemical with each peptide solution for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 25°C).

-

Following incubation, quench the reaction and analyze the remaining peptide concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the percent peptide depletion for both cysteine and lysine. The average depletion is used to categorize the substance's reactivity potential.

-

Protocol: KeratinoSens™ Assay

This in vitro assay uses a modified human keratinocyte cell line (HaCaT) to assess the activation of the Keap1-Nrf2 antioxidant response pathway, a key event in skin sensitization.[10]

-

Objective: To measure the induction of a luciferase reporter gene under the control of the ARE element.

-

Methodology (based on OECD TG 442D):

-

Culture the KeratinoSens™ cells in appropriate media until they reach the desired confluence.

-

Expose the cells to a range of concentrations of the test isothiazolinone for a specified duration (e.g., 48 hours).

-

In parallel, assess cell viability using an assay like the MTT reduction assay to ensure results are not confounded by cytotoxicity.[9]

-

Following exposure, lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the fold induction of luciferase activity compared to solvent controls. The concentration that induces a 1.5-fold increase (EC1.5) is a key parameter determined from the dose-response curve.[9]

-

Protocol: Cell Viability / Cytotoxicity Assay

This assay is fundamental for determining the concentrations at which a compound is toxic to cells, and it is often a prerequisite for other in vitro tests.

-

Objective: To determine the concentration of an isothiazolinone that reduces cell viability by a specific amount (e.g., 25% or 50%).

-

Methodology (Propidium Iodide Staining):

-

Plate cells (e.g., HepG2, HaCaT) in a multi-well plate and allow them to adhere.

-

Prepare a serial dilution of the test isothiazolinone compound in culture medium.

-

Expose the cells to the different concentrations for a defined period (e.g., 24 hours).

-

Add propidium iodide (PI) to the wells. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter dead or dying cells and bind to DNA.

-

Measure the fluorescence using a plate reader or flow cytometer. Increased fluorescence corresponds to decreased cell viability.

-

Calculate the percentage of viable cells at each concentration relative to an untreated control. Determine key endpoints like EC50 (effective concentration for 50% viability loss) or CV75 (concentration resulting in 75% cell viability).[9]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemview.epa.gov [chemview.epa.gov]

- 9. Application of Defined Approaches to Assess Skin Sensitization Potency of Isothiazolinone Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potency classification of isothiazolinone compounds based on defined approaches of skin sensitization in OECD GL 497 - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Journey of Octhilinone: A Technical Guide to its Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octhilinone (OIT), chemically known as 2-octyl-4-isothiazolin-3-one, is a widely utilized biocide, prized for its efficacy as a fungicide and antibacterial agent in various industrial and commercial products, including paints, coatings, and wood preservatives.[1] Its application, however, necessitates a thorough understanding of its environmental persistence, mobility, and transformation to fully assess its ecological impact. This in-depth technical guide provides a comprehensive overview of the environmental fate and transport of Octhilinone, detailing its degradation pathways, mobility in different environmental compartments, and potential for bioaccumulation. The information herein is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Octhilinone

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters influence its distribution in soil, water, and air, as well as its susceptibility to various degradation processes.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NOS | [2] |

| Molecular Weight | 213.34 g/mol | [2] |

| Physical Form | Clear dark amber liquid | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.45 at 24 °C | [2] |

| Water Solubility | 500 mg/L | [1] |

| Vapor Pressure | 3.68 x 10⁻⁵ mm Hg | [1] |

| Henry's Law Constant | 2.1 x 10⁻⁸ atm-cu m/mole (estimated) | [1] |

Environmental Fate and Degradation

Octhilinone is subject to a variety of degradation processes in the environment, including photodegradation, biodegradation, and hydrolysis. These processes are critical in determining its persistence and the nature of its residues.

Abiotic Degradation

Photodegradation:

Octhilinone is susceptible to photodegradation in aquatic environments. Studies have shown that the primary mechanism involves the cleavage of the isothiazolone ring structure.[3] The photodegradation of OIT in tap water has been observed to follow first-order kinetics, with a reported half-life of 28 hours under specific laboratory conditions.[3]

The proposed photodegradation pathway of Octhilinone in water involves a series of reactions initiated by the cleavage of the N-S bond, leading to the formation of several transformation products.[3]

Figure 1: Proposed photodegradation pathway of Octhilinone in water.

Hydrolysis:

Octhilinone is considered to be hydrolytically stable.[3] Studies conducted following OECD Guideline 111 have reported a hydrolysis half-life of greater than 40 days at 25°C and pH 7.4.[3] This stability suggests that hydrolysis is not a significant degradation pathway for Octhilinone under typical environmental conditions.

Biotic Degradation

Aerobic Biodegradation:

Biodegradation is a significant pathway for the dissipation of Octhilinone in both soil and aquatic environments. In soil, under aerobic conditions, Octhilinone has been shown to degrade with half-lives reported to be around 9.3 to 40 days.[4] In raw wastewater, the biodegradation of OIT can be more rapid, with half-lives ranging from 5 to 13 hours under different aerobic and anaerobic conditions.[3]

The primary biodegradation pathway involves the opening of the isothiazolone ring, leading to the formation of less toxic metabolites.

Figure 2: Primary aerobic biodegradation pathway of Octhilinone.

| Environmental Compartment | Half-life (DT50) | Conditions | Reference |

| Soil (Aerobic) | 9.3 - 40 days | Laboratory studies | [4] |

| Wastewater (Aerobic with substrate) | 5 - 13 hours | Laboratory batch experiment | [3] |

| Surface Water (Photodegradation) | 28 hours | Laboratory, irradiated with 2.31*10⁻¹⁰ Einstein cm⁻² s⁻¹ | [2] |

| Hydrolysis | > 40 days | 25°C, pH 7.4 | [3] |

Environmental Transport

The movement of Octhilinone between different environmental compartments is influenced by its solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

Mobility in Soil

The mobility of a chemical in soil is often predicted by its soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates a greater tendency for the chemical to adsorb to soil particles, resulting in lower mobility. The reported log Kow of 2.45 for Octhilinone suggests a moderate potential for adsorption to soil organic matter.[2]

| Parameter | Value | Interpretation | Reference |

| Log Koc (estimated) | ~2.9 | Moderate to low mobility | [1] |

Volatilization

Based on its low vapor pressure and Henry's Law constant, Octhilinone is not expected to be significantly transported from water or soil to the atmosphere through volatilization.[1]

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all routes of exposure, including water, food, and sediment. The bioconcentration factor (BCF) is a key metric used to assess the potential for a chemical to accumulate in aquatic organisms from water.

Based on its log Kow of 2.45, the potential for Octhilinone to bioaccumulate in aquatic organisms is considered to be low.[1]

| Parameter | Value | Interpretation | Reference |

| Bioconcentration Factor (BCF) (estimated) | 19 | Low potential for bioaccumulation | [1] |

Experimental Protocols

A summary of the key experimental protocols used to assess the environmental fate and transport of chemicals like Octhilinone is provided below. These are based on internationally recognized OECD guidelines.

Hydrolysis: OECD Guideline 111

This guideline outlines a tiered approach to determine the rate of hydrolysis of a chemical as a function of pH.[5]

References

Technical Guide to Octhilinone-d17: Analytical Parameters and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical analytical parameters found in a Certificate of Analysis (CoA) for the deuterated stable isotope-labeled compound, Octhilinone-d17. While a specific CoA for this compound is not publicly available, this document synthesizes common specifications from leading chemical suppliers and outlines the standard experimental methodologies used for characterization.

Core Compound Specifications

This compound is the deuterated form of Octhilinone, a broad-spectrum fungicide and bactericide. The introduction of 17 deuterium atoms creates a heavier isotopologue, making it a valuable internal standard for mass spectrometry-based quantitative analyses.

| Parameter | Value | Source |

| Chemical Name | 2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)isothiazol-3-one | [1][2] |

| CAS Number | 1185109-79-8 | [1][2][3] |

| Molecular Formula | C₁₁H₂D₁₇NOS | [2][3] |

| Molecular Weight | 230.44 g/mol | [2][3] |

| Appearance | Light Yellow Oil | [4] |

| Storage | 2-8°C Refrigerator | [4] |

Quantitative Analytical Parameters

The following table summarizes the key quantitative parameters that are typically assessed for a deuterated analytical standard like this compound.

| Parameter | Typical Specification | Methodology |

| Chemical Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | Not specified, but typically >98% for deuterated standards | High-Resolution Mass Spectrometry (HR-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Identity Confirmation | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Isotopic Distribution | Primarily the d17 species | Mass Spectrometry |

Experimental Protocols

Detailed experimental protocols for a specific lot of this compound are proprietary to the manufacturer. However, the following sections describe the standard methodologies employed for the analysis of such deuterated compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is commonly determined by HPLC. This technique separates the main compound from any non-deuterated or other chemical impurities.

Typical HPLC Parameters:

-

Column: A C18 reversed-phase column is often used for the separation of isothiazolinones.[5]

-

Mobile Phase: A gradient elution with a mixture of organic solvents (like acetonitrile or methanol) and water is typically employed.[5][6]

-

Detection: A Diode Array Detector (DAD) is used to monitor the elution of the compound, with detection wavelengths for isothiazolinones generally in the range of 275-285 nm.[5][6]

-

Quantification: The purity is calculated by comparing the peak area of the main compound to the total peak area of all detected components.

Isotopic Enrichment and Identity Confirmation

A combination of Mass Spectrometry and NMR spectroscopy is used to confirm the identity and determine the isotopic enrichment of this compound.

-

High-Resolution Mass Spectrometry (HR-MS): This technique is used to determine the mass-to-charge ratio of the molecule with high precision, confirming the incorporation of the deuterium atoms. By analyzing the isotopic cluster, the relative abundance of the d17 species compared to partially deuterated (e.g., d16, d15) and non-deuterated (d0) species can be determined, providing the isotopic purity.[1][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: In a highly deuterated compound like this compound, the proton NMR spectrum is used to identify the positions and quantify the small amounts of residual protons. This allows for a very precise measurement of the overall isotopic enrichment.[4]

-

¹³C-NMR: The carbon-13 NMR spectrum provides information about the carbon backbone of the molecule, confirming that the overall structure is correct.

-

Analytical Workflow and Data Interpretation

The following diagrams illustrate the typical analytical workflow for the characterization of a deuterated standard and a conceptual representation of the data analysis for isotopic enrichment.

Caption: A flowchart illustrating the general process for the analytical characterization of an this compound standard.

Caption: A diagram showing the relationship between analytical data and the determination of isotopic purity parameters.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. This compound | CAS 1185109-79-8 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: High-Throughput Quantification of Octhilinone in Pharmaceutical and Cosmetic Matrices using LC-MS/MS with Octhilinone-d17 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of octhilinone, a widely used biocide and preservative, in complex matrices such as pharmaceutical formulations and cosmetic creams. The method utilizes a stable isotope-labeled internal standard, Octhilinone-d17, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure high accuracy and precision. The inclusion of this compound effectively compensates for matrix effects and variations in sample preparation and instrument response, which is critical for reliable quantification in diverse sample types encountered in drug development and product safety testing.[1][2][3] Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, along with illustrative performance data.

Introduction

Octhilinone (2-octyl-4-isothiazolin-3-one) is a potent antimicrobial agent used to prevent the growth of bacteria and fungi in a variety of products, including paints, coatings, and increasingly, in pharmaceutical and cosmetic formulations to ensure product integrity and shelf-life.[4][5] Regulatory bodies require accurate and reliable quantification of such preservatives to ensure they are within safe concentration limits.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of trace-level compounds in complex mixtures due to its high selectivity and sensitivity.[1] The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, is the preferred approach to mitigate matrix-induced signal suppression or enhancement, thereby improving method accuracy and precision.[2][6] this compound, a deuterated analog of octhilinone, serves as an ideal internal standard for this purpose.[7] This application note describes a comprehensive LC-MS/MS workflow for the quantification of octhilinone using this compound.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the internal standard, this compound, is added to the sample at the beginning of the sample preparation process. The analyte (octhilinone) and the internal standard are then co-extracted from the sample matrix. Following chromatographic separation by Ultra-High-Performance Liquid Chromatography (UPLC), the analyte and internal standard are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample, effectively normalizing for any variability during the analytical process.

Experimental

Materials and Reagents

-

Octhilinone analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Cosmetic cream base (placebo)

-

Pharmaceutical formulation base (placebo)

Instrumentation

-

UPLC System (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem Mass Spectrometer (e.g., SCIEX Triple Quad or equivalent)

-

Analytical column: C18, 1.8 µm, 2.1 x 100 mm (or equivalent)

Standard and Sample Preparation

Standard Stock Solutions:

-

Prepare a 1 mg/mL stock solution of octhilinone in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

Working Standard Solutions:

-

Prepare a series of working standard solutions of octhilinone by serial dilution of the stock solution with 50:50 methanol:water.

-

Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL in 50:50 methanol:water.

Calibration Curve and Quality Control (QC) Samples:

-

Spike the placebo matrix (cosmetic cream or pharmaceutical formulation) with the octhilinone working standards to create calibration standards at concentrations ranging from 1 to 500 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Add the working internal standard solution to all calibration standards and QC samples.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE) for Cosmetic Creams

-

Weigh 0.5 g of the cosmetic cream sample into a 15 mL polypropylene centrifuge tube.

-

Add 50 µL of the 1 µg/mL this compound internal standard working solution.

-

Add 5 mL of acetonitrile and vortex for 2 minutes to disperse the cream and precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of 50:50 methanol:water with 0.1% formic acid.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions (Typical):

| Parameter | Value |

| Column | C18, 1.8 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B |

Mass Spectrometric Conditions (Proposed):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: The following MRM transitions are proposed based on the molecular weights of octhilinone (213.34 g/mol ) and this compound (230.44 g/mol ) and would require optimization on the specific instrument.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Octhilinone | 214.1 | [Fragment 1] | 100 | [Optimized Value] |

| Octhilinone | 214.1 | [Fragment 2] | 100 | [Optimized Value] |

| This compound | 231.2 | [Corresponding Fragment 1] | 100 | [Optimized Value] |

Note: The specific product ions and collision energies need to be determined by infusing the individual standard solutions and optimizing the parameters on the mass spectrometer.

Results and Discussion

The use of this compound as an internal standard provides excellent correction for matrix effects often observed in complex samples like cosmetic creams and pharmaceutical formulations.[4] The chromatographic method provides good separation of octhilinone from potential matrix interferences.

Method Performance (Illustrative Data)

The following tables present illustrative data for a method validated for the analysis of isothiazolinones.[8] This data is provided as an example of expected performance and should be verified in the user's laboratory.

Table 1: Linearity and Limits of Detection/Quantification

| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| Octhilinone | 1 - 500 | >0.998 | ~0.1 | ~0.5 |

Table 2: Accuracy and Precision (Illustrative)

| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (RSD, %) |

| Low | 5 | 4.8 | 96.0 | < 10 |

| Medium | 50 | 51.2 | 102.4 | < 5 |

| High | 400 | 395.6 | 98.9 | < 5 |

Visualization of Workflows

References

- 1. lcms.cz [lcms.cz]

- 2. resolvemass.ca [resolvemass.ca]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a UPLC-MS/MS method for the quantification of isothiazolinones in the composition and emissions from consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a UPLC-MS/MS method for the quantification of isothiazolinones in the composition and emi… [ouci.dntb.gov.ua]

- 6. Home - Cerilliant [cerilliant.com]

- 7. eeer.org [eeer.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Detection of Isothiazolinones in Water

Introduction

Isothiazolinones are a class of synthetic biocides widely used as preservatives in a variety of industrial and consumer products, including water treatment formulations, paints, cosmetics, and cleaning agents.[1] Their extensive use has led to their presence in various water sources, raising concerns about potential environmental and human health impacts.[2] Consequently, robust and sensitive analytical methods are crucial for monitoring their levels in water matrices.

This document provides detailed application notes and protocols for the detection of common isothiazolinones in water, including:

-

Methylisothiazolinone (MI) [3]

-

Chloromethylisothiazolinone (CMI) [3]

-

Benzisothiazolinone (BIT) [3]

-

Octylisothiazolinone (OIT) [3]

-

Dichlorooctylisothiazolinone (DCOIT) [3]

The methodologies described herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The primary techniques covered are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the most prevalent and reliable methods for isothiazolinone analysis.[4] Additionally, an overview of rapid colorimetric test kits is provided for screening purposes.

Method Selection and Workflow

The choice of analytical method depends on factors such as the required sensitivity, the complexity of the water matrix, available instrumentation, and the specific isothiazolinones of interest. The general workflow for isothiazolinone analysis in water is depicted below.

Caption: General workflow for isothiazolinone analysis in water.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the detection of various isothiazolinones in water using HPLC-MS/MS and GC-MS. These values are compiled from various studies and may vary depending on the specific instrumentation and matrix conditions.

Table 1: HPLC-MS/MS Method Performance

| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Reference(s) |

| MI | 0.01 - 0.1 | 0.02 - 0.1 | 60 - 107.3 | [4][5][6] |

| CMI | 0.01 - 0.1 | 0.02 - 0.1 | 81.5 - 107.3 | [4][5][6] |

| BIT | 0.01 | 0.02 | 81.5 - 107.3 | [5][6] |

| OIT | 0.002 | 0.004 | 81.5 - 107.3 | [5][6] |

| DCOIT | 0.003 | 0.01 | 81.5 - 107.3 | [5][6] |

| MBIT | 0.0025 | 0.005 | 81.5 - 107.3 | [5][6] |

Table 2: GC-MS Method Performance

| Analyte | Limit of Detection (LOD) (µg/L) | Repeatability (RSD %) | Reference(s) |

| MI | 0.1 | >10 | [1][3] |

| CMI | 0.01 | <10 | [1][3] |

| BIT | 0.01 | <10 | [1][3] |

| OIT | 0.01 | <10 | [1][3] |

| DCOIT | 0.01 | <10 | [1][3] |

Experimental Protocols

HPLC-MS/MS Method

This method is highly sensitive and selective, making it suitable for trace-level quantification of a wide range of isothiazolinones.

4.1.1. Sample Preparation: Solid Phase Extraction (SPE)

For trace analysis, pre-concentration of the sample is often necessary.

Caption: Solid Phase Extraction (SPE) workflow for isothiazolinones.

Protocol:

-

Cartridge Selection: C18 or polymeric cartridges (e.g., Oasis HLB) are commonly used.[7][8]

-

Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Pass the filtered water sample (e.g., 500 mL) through the cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

Elution: Elute the trapped isothiazolinones with 5-10 mL of a suitable organic solvent such as methanol or acetonitrile.[8]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase.

4.1.2. HPLC-MS/MS Parameters

-

Column: A C18 reversed-phase column is typically used (e.g., Hypersil Gold, 4.6 mm x 250 mm, 5 µm).[7]

-

Mobile Phase: A gradient of water (often with a modifier like formic acid) and an organic solvent (methanol or acetonitrile) is employed.[9]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Injection Volume: 10 µL.[7]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[4][10] Specific precursor and product ion transitions for each isothiazolinone should be optimized.

GC-MS Method

GC-MS is a robust technique, particularly for less polar isothiazolinones. Derivatization may be required for more polar compounds like BIT to improve their chromatographic behavior.[1][3]

4.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

Caption: Liquid-Liquid Extraction (LLE) workflow for isothiazolinones.

Protocol:

-

pH Adjustment: Adjust the pH of the water sample as needed to optimize the extraction of the target analytes.

-

Extraction: In a separatory funnel, add an appropriate volume of a water-immiscible organic solvent (e.g., dichloromethane) to the water sample.

-

Shaking: Shake the funnel vigorously for several minutes to ensure thorough mixing and transfer of the analytes into the organic phase.

-

Separation: Allow the layers to separate and collect the organic layer.

-

Drying: Dry the organic extract by passing it through a column of anhydrous sodium sulfate.

-

Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

4.2.2. GC-MS Parameters

-

Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms).

-

Injection Mode: Splitless injection is often preferred for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

-

Ionization Mode: Electron Ionization (EI).

-

Detection: Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring characteristic ions for each isothiazolinone.

Colorimetric Test Kits

For rapid, on-site screening of isothiazolinones in industrial water systems, colorimetric test kits are available.[11][12] These kits are based on a chemical reaction that produces a colored product in the presence of isothiazolinones. The intensity of the color is proportional to the concentration of the analyte and can be compared to a color chart to estimate the concentration.[13] While not as sensitive or specific as chromatographic methods, they provide a quick and easy way to monitor approximate isothiazolinone levels.

Protocol (General):

-

Collect a water sample in the provided test tube.

-

Add the reagent(s) as instructed in the kit manual.

-

Mix the solution and allow time for the color to develop.

-

Compare the color of the solution to the provided color chart to determine the approximate concentration of isothiazolinones.

Quality Control and Method Validation

For reliable and accurate results, it is essential to implement a robust quality control (QC) program. This should include:

-

Calibration: A multi-point calibration curve should be generated for each analytical batch.

-

Blanks: Method blanks should be analyzed to check for contamination.

-

Spikes: Matrix spikes and matrix spike duplicates should be analyzed to assess method accuracy and precision.

-

Internal Standards: The use of isotopically labeled internal standards is recommended, especially for MS-based methods, to correct for matrix effects and variations in instrument response.

Method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The methods outlined in this document provide a comprehensive guide for the detection and quantification of isothiazolinones in water. HPLC-MS/MS offers the highest sensitivity and selectivity for a broad range of these compounds. GC-MS is a reliable alternative, particularly for less polar isothiazolinones. Colorimetric test kits serve as a useful tool for rapid, on-site screening. The selection of the most appropriate method will depend on the specific analytical requirements of the user. Adherence to the detailed protocols and implementation of a thorough quality control program will ensure the generation of high-quality, defensible data.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eeer.org [eeer.org]

- 7. Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors in ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08953G [pubs.rsc.org]